molecular formula C12H12N2O3 B2719403 ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate CAS No. 178114-25-5

ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2719403
CAS No.: 178114-25-5
M. Wt: 232.239
InChI Key: APVJKAYWKJUVHI-UHFFFAOYSA-N
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Description

Ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an ethyl ester group at the 3-position and a hydroxyphenyl group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the hydroxyphenyl group through electrophilic substitution reactions. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a methoxy group instead of a hydroxy group.

    Ethyl 5-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with the hydroxy group at the 4-position of the phenyl ring.

Uniqueness

Ethyl 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the hydroxy group, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxy group at the 2-position allows for intramolecular hydrogen bonding, which can stabilize certain conformations and enhance binding interactions with biological targets.

Properties

IUPAC Name

ethyl 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)10-7-9(13-14-10)8-5-3-4-6-11(8)15/h3-7,15H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVJKAYWKJUVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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